1,1,1-Trifluoro-2-amino-5-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-amino-5-hexene is an organic compound with the molecular formula C6H10F3N. It features a trifluoromethyl group, an amino group, and a hexene backbone, making it a versatile molecule in synthetic chemistry. The presence of fluorine atoms imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-amino-5-hexene can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-bromo-5-hexene with ammonia or an amine under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by an amino group.
Reaction Conditions:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 50-70°C
- Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-amino-5-hexene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The double bond in the hexene backbone can be reduced to yield saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under mild conditions.
Major Products
Oxidation Products: Nitro- or nitroso-hexene derivatives.
Reduction Products: Saturated amines.
Substitution Products: Azido- or thio-hexene derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-amino-5-hexene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2-amino-5-hexene exerts its effects depends on its application. In medicinal chemistry, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-amino-3-hexene
- 1,1,1-Trifluoro-2-amino-4-hexene
- 1,1,1-Trifluoro-2-amino-6-hexene
Uniqueness
1,1,1-Trifluoro-2-amino-5-hexene is unique due to the position of the amino group and the trifluoromethyl group on the hexene backbone. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to its isomers.
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1,1,1-trifluorohex-5-en-2-amine |
InChI |
InChI=1S/C6H10F3N/c1-2-3-4-5(10)6(7,8)9/h2,5H,1,3-4,10H2 |
InChI Key |
HZJYMSXOMJSKEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.